molecular formula C9H10BrNO2 B3229520 5-Bromo-2-isopropoxynicotinaldehyde CAS No. 1289047-61-5

5-Bromo-2-isopropoxynicotinaldehyde

Cat. No.: B3229520
CAS No.: 1289047-61-5
M. Wt: 244.08 g/mol
InChI Key: CMWRVIVXEQHYPE-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxynicotinaldehyde (CAS No. 1289047-61-5) is a substituted nicotinaldehyde derivative featuring a bromine atom at the 5-position and an isopropoxy group at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of approximately 242.07 g/mol. This compound is characterized by its aldehyde functional group, which confers reactivity in nucleophilic addition reactions, and the electron-withdrawing bromine substituent, which influences electronic distribution across the aromatic system. According to Combi-Blocks, it is available at 98% purity (MFCD27975543), making it suitable for synthetic organic chemistry applications, particularly in pharmaceutical intermediates and ligand synthesis .

These features position 5-Bromo-2-isopropoxynicotinaldehyde as a versatile building block in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, where regioselectivity is critical.

Properties

IUPAC Name

5-bromo-2-propan-2-yloxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWRVIVXEQHYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216341
Record name 3-Pyridinecarboxaldehyde, 5-bromo-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289047-61-5
Record name 3-Pyridinecarboxaldehyde, 5-bromo-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289047-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxaldehyde, 5-bromo-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Bromo-2-isopropoxynicotinaldehyde typically involves the bromination of 2-isopropoxynicotinaldehyde. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction is monitored until the desired level of bromination is achieved, followed by purification steps such as recrystallization or column chromatography to isolate the pure product.

Chemical Reactions Analysis

5-Bromo-2-isopropoxynicotinaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxynicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and aldehyde group play crucial roles in these interactions, facilitating binding to active sites or forming covalent bonds with target molecules .

Comparison with Similar Compounds

a) Substituent Effects on Reactivity

  • Steric Influence : The isopropoxy group in 5-Bromo-2-isopropoxynicotinaldehyde imposes greater steric hindrance compared to smaller alkoxy groups (e.g., methoxy in 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde), slowing nucleophilic attacks but improving regioselectivity in Pd-catalyzed couplings .
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitutions to the 4-position. In contrast, 3-Bromo-5-fluoroisonicotinaldehyde’s fluorine atom further increases electrophilicity, favoring nucleophilic aromatic substitution (SNAr) at the 2-position .

b) Functional Group Diversity

  • Aldehyde vs. Carboxylic Acid : Unlike 5-Bromo-2-chloroisonicotinic acid (a carboxylic acid), 5-Bromo-2-isopropoxynicotinaldehyde’s aldehyde group enables reductive amination or condensation reactions, expanding its utility in heterocycle synthesis .
  • Propenal vs. Nicotinaldehyde : 2-Bromo-3-isopropoxypropenal lacks an aromatic ring, rendering it more reactive in cycloadditions but less stable under acidic conditions compared to nicotinaldehyde derivatives .

Biological Activity

5-Bromo-2-isopropoxynicotinaldehyde is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-2-isopropoxynicotinaldehyde is a derivative of nicotinic aldehyde with notable substitutions that enhance its reactivity and biological activity. Its molecular formula is C12H14BrN2OC_{12}H_{14}BrN_{2}O, with a molecular weight of approximately 284.15 g/mol. The presence of the bromine atom and the isopropoxy group are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC12H14BrN2OC_{12}H_{14}BrN_{2}O
Molecular Weight284.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of 5-Bromo-2-isopropoxynicotinaldehyde is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function. Additionally, the bromine atom may enhance the compound's lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.

Biological Activities

Research has indicated several potential biological activities for 5-Bromo-2-isopropoxynicotinaldehyde:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that 5-Bromo-2-isopropoxynicotinaldehyde may possess anticancer activity, potentially through apoptosis induction in cancer cells. This effect could be mediated by its interaction with specific signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to 5-Bromo-2-isopropoxynicotinaldehyde demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The compound's effectiveness was attributed to its ability to inhibit bacterial growth by disrupting cell wall synthesis.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that 5-Bromo-2-isopropoxynicotinaldehyde induced apoptosis at micromolar concentrations. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, suggesting DNA fragmentation typical of apoptotic cells.
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the mechanistic pathways involved in the anticancer effects of this compound. It was found to activate caspase-3 and caspase-9, key enzymes in the apoptotic pathway, indicating that it triggers programmed cell death in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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